molecular formula C9H6N2 B587022 Indolizine-2-carbonitrile CAS No. 153274-67-0

Indolizine-2-carbonitrile

Cat. No.: B587022
CAS No.: 153274-67-0
M. Wt: 142.161
InChI Key: LOQCUYOSKCAMJF-UHFFFAOYSA-N
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Description

Indolizine-2-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The indolizine scaffold is characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The presence of a cyano group at the 2-position of the indolizine ring in this compound imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolizine-2-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α,β-unsaturated carbonyl compounds under basic conditions. Another approach is the reaction of pyridine derivatives with nitriles in the presence of a suitable catalyst. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Indolizine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indolizine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the cyano group can yield indolizine-2-amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of suitable catalysts or reagents.

Major Products:

    Oxidation: Indolizine-2-carboxylic acid.

    Reduction: Indolizine-2-amine.

    Substitution: Various substituted indolizine derivatives depending on the electrophile used.

Scientific Research Applications

Indolizine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with unique electronic and optical properties, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Indolizine-2-carbonitrile can be compared with other similar compounds, such as:

    Indolizine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

    Indolizine-2-amine: Similar structure but with an amine group instead of a cyano group.

    Indole-2-carbonitrile: Similar structure but with an indole ring instead of an indolizine ring.

Uniqueness: this compound is unique due to the presence of the cyano group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other indolizine derivatives. The cyano group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

indolizine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQCUYOSKCAMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700930
Record name Indolizine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153274-67-0
Record name Indolizine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name indolizine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does indolizine-2-carbonitrile interact with its target in the context of HIV-1 reverse transcriptase inhibition?

A1: While the provided abstracts don't offer specific details on the interaction mechanism, one study presents the crystal structure of HIV-1 reverse transcriptase (specifically the K101P variant) complexed with 8-(2-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy)phenoxy)this compound (JLJ555), a non-nucleoside inhibitor containing the this compound moiety. This structural information suggests that the compound likely binds to the non-nucleoside inhibitor binding pocket of the enzyme, potentially interfering with its activity. Further research is needed to elucidate the precise binding interactions and their impact on the enzyme's function.

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